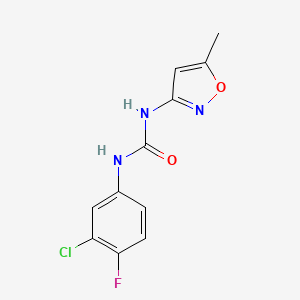
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as CFMU, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. CFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately, plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to the accumulation of acetylcholine and ultimately, insect death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have a number of biochemical and physiological effects on target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause chlorosis, necrosis, and stunting of growth, leading to plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause paralysis, convulsions, and ultimately, death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various signaling pathways involved in cancer cell survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages for use in lab experiments, including its high potency and specificity against target organisms, its low toxicity to non-target organisms, and its relatively low cost. However, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea also has some limitations, including its potential for environmental contamination and its potential for development of resistance in target organisms.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including the development of more efficient synthesis methods, the investigation of its potential use as a fungicide and bactericide, the exploration of its potential use in nanotechnology and drug delivery systems, and the investigation of its potential as a therapeutic agent for various diseases. In addition, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea and its biochemical and physiological effects on target organisms.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with 5-methylisoxazole-3-carboxylic acid to form the corresponding acid chloride, which is then reacted with urea to produce N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea. Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with 5-methylisoxazole to form the corresponding nitro compound, which is then reduced to N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea using a reducing agent such as sodium dithionite. Both methods have been used successfully to synthesize N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea with high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in scientific research for its potential applications in various fields. One of the main areas of research has been its use as a herbicide, as N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have potent herbicidal activity against a wide range of weeds. N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has also been investigated for its potential use as an insecticide, as it has been shown to have insecticidal activity against various insects. In addition, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBINIEROSDFOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

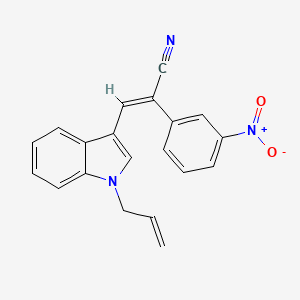


![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
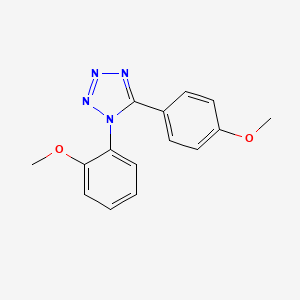
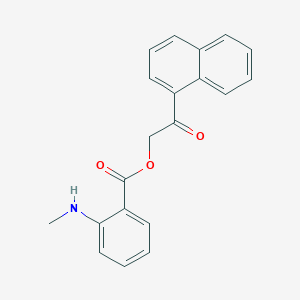
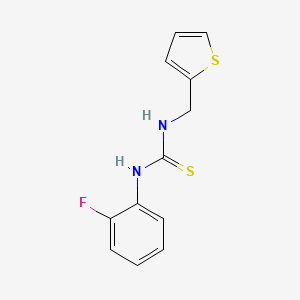

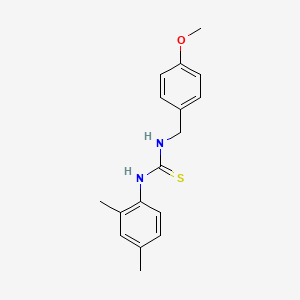
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
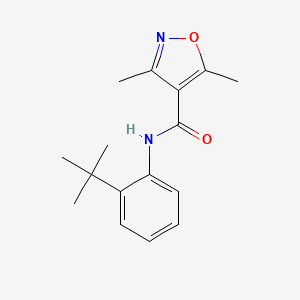
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)